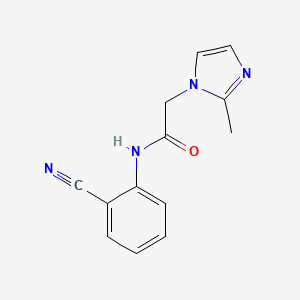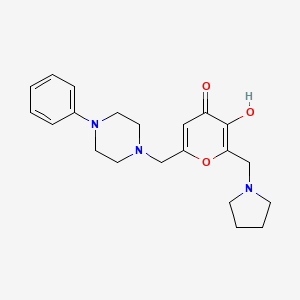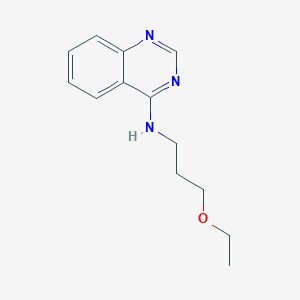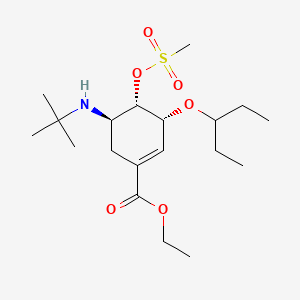
5,6-Dimethyl-1,3-benzoxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s structure consists of a benzene ring fused to an oxazole ring, with two methyl groups at positions 5 and 6, and an amine group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method is the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst such as Cu₂O in dimethyl sulfoxide (DMSO) at room temperature. This reaction yields high amounts of 2-substituted benzoxazoles .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to optimize yield and efficiency while minimizing environmental impact. For example, the use of mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst in the presence of titanium tetraisopropoxide (TTIP) and aqueous hydrogen peroxide (H₂O₂) has been reported to produce high yields of benzoxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group at position 2 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
5,6-Dimethyl-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-1,3-benzoxazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding. The amine group at position 2 can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethyl-1,3-benzoxazol-2-amine: Similar structure with methyl groups at positions 5 and 7.
5-Bromo-1,3-benzoxazol-2-amine: Contains a bromine atom at position 5 instead of methyl groups.
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Features an amino group at position 5 and a phenol group at position 2.
Uniqueness
5,6-Dimethyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 6 enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. Additionally, the amine group at position 2 allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
5,6-dimethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11) |
Clé InChI |
YZDVZQFHTJZZIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)


![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)

![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)








